The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) typically involves several key steps:
The molecular structure of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) includes:
The compound's InChI representation provides a detailed depiction of its chemical structure:
This representation aids in computational modeling and structural analysis .
The reactivity of the compound can be influenced by environmental factors such as pH and ionic strength, which affect its solubility and interaction with other biomolecules .
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) primarily targets cell membranes. Its mechanism involves:
The interaction with cell membranes may influence various signaling pathways, particularly those involving lipid rafts and membrane proteins.
It is light-sensitive and should be protected from direct light exposure during storage and handling.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) has diverse applications in scientific research:
This compound serves as a vital tool in biochemistry for studying cell membrane dynamics, protein interactions, and various analytical applications.
The molecular engineering of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) (hereafter "biotinyl cap PE") centers on optimizing its affinity for avidin/streptavidin systems. The compound features a dipalmitoyl (C16:0) lipid tail for membrane integration and a cap biotinyl headgroup linked via a 6-aminocaproic acid spacer ("cap" group). This spacer extends the biotin moiety ∼13.5 Å from the bilayer surface, reducing steric hindrance during protein binding [2] [6]. The sodium salt formulation enhances solubility in aqueous buffers, critical for liposome formation.
Structurally, the cap group’s flexible hydrocarbon chain enables biotin to access avidin’s deep binding pockets, while the phosphoethanolamine base maintains headgroup orientation. This design yields dissociation constants (KD) of 3.6 ± 1.1 nM for anti-biotin antibodies at lipid interfaces—comparable to solution-phase biotin-avidin binding [8]. The sodium counterion further stabilizes the phosphate group, minimizing electrostatic repulsion with anionic membrane components.
Table 1: Structural Attributes of Biotinyl Cap PE
Component | Chemical Feature | Function |
---|---|---|
Lipid tails | Two C16:0 palmitoyl chains | Membrane anchoring and bilayer stability |
Spacer | 6-Aminocaproic acid ("cap") | Projects biotin away from membrane surface |
Headgroup | Biotin | High-affinity binding (KD ~10⁻¹⁵ M) to avidin |
Counterion | Sodium (Na⁺) | Enhances aqueous solubility |
Biotinyl cap PE outperforms thiol-reactive alternatives like PDP-PE (pyridyldithiopropionyl-phosphatidylethanolamine) in ligand immobilization efficiency. In supported lipid bilayers (SLBs) containing 5 mol% biotinyl cap PE, fluorescence modulation assays demonstrate near-quantitative capture of streptavidin at physiological pH [7]. This efficacy stems from the compound’s capacity to present biotin without membrane embedding.
In contrast, hydrophobic ligands like 2,4-dinitrophenyl (DNP) conjugated to PE exhibit weakened antibody binding (KD = 2.0 ± 0.2 μM) due to partial immersion in the lipid bilayer [8]. Biotinyl cap PE’s cap spacer prevents such embedding, maintaining accessibility. Direct comparisons show:
Table 2: Ligand Immobilization Efficiency Across Lipid Types
Lipid Conjugate | Target Protein | KD (Surface) | Key Limitation |
---|---|---|---|
Biotinyl cap PE | Streptavidin/Avidin | 3.6 ± 1.1 nM | Minimal |
DNP-cap-PE | Anti-DNP IgG | 2.0 ± 0.2 μM | Hapten embedding in bilayer |
PDP-PE | Thiol-bearing proteins | ~1–10 μM | Oxidation sensitivity |
Extending the spacer length via PEG-conjugation further amplifies biotin accessibility. Incorporating PEG2000-biotin lipopolymers (MW 2000 Da) reduces the dissociation constant for anti-biotin antibodies to 21 ± 10 nM—a 100-fold enhancement over short-cap systems [8]. The PEG chain’s hydrophilicity creates a solvated microenvironment, minimizing nonspecific lipid-protein interactions.
Optimal spacer length balances steric freedom and membrane stability:
In microfluidic assays, SLBs with PEG2000-biotin exhibit 85% streptavidin coverage within 5 minutes, versus 40% for cap-biotin PE alone. The PEG brush also sterically shields the bilayer, reducing fouling [8] [10].
Table 3: Core Compound Specifications
Property | Specification |
---|---|
Systematic Name | 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) |
Molecular Formula | C53H98N4NaO11PS |
Molecular Weight | 1053.39 g/mol |
CAS Number | 384835-52-3 |
Purity | >95% (HPLC); >99% (specific lots) [3] [4] |
Storage | -20°C in amber vials under inert gas [3] [6] |
Primary Applications | Supported lipid bilayers, nanodiscs, vesicle studies [4] [7] |
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